Cas no 89284-28-6 (3-chloro-5-nitro-pyridin-4-amine)
3-chloro-5-nitro-pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-chloro-5-nitropyridine
- 3-Chloro-5-nitropyridin-4-amine
- 3-chloro-5-nitro-4-Pyridinamine
- 3-Chloro-5-Nitropyridine-4-amine
- 4-Amino-3-chloro-5-nitro-pyridine
- 3-chloranyl-5-nitro-pyridin-4-amine
- BCP9000147
- VP13687
- PB13631
- ST2410638
- AB0027393
- W9222
- AM20061600
- A843120
- 3-chloro-5-nitro-pyridin-4-amine
-
- MDL: MFCD14706168
- Inchi: 1S/C5H4ClN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8)
- InChI Key: IXJAZHZQIPPEDN-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=C1N)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 160
- Topological Polar Surface Area: 84.7
Experimental Properties
- Density: 1.596
- Melting Point: 181 ºC
- Boiling Point: 323 ºC
- Flash Point: 149 ºC
3-chloro-5-nitro-pyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF891-1g |
3-chloro-5-nitro-pyridin-4-amine |
89284-28-6 | 98% | 1g |
1506CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF891-250mg |
3-chloro-5-nitro-pyridin-4-amine |
89284-28-6 | 98% | 250mg |
598CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LF891-5g |
3-chloro-5-nitro-pyridin-4-amine |
89284-28-6 | 98% | 5g |
4626CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CB060-200mg |
3-chloro-5-nitro-pyridin-4-amine |
89284-28-6 | 97% | 200mg |
258.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB08356-10g |
3-chloro-5-nitropyridin-4-amine |
89284-28-6 | 95% | 10g |
$525 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C841572-250mg |
3-Chloro-5-nitropyridin-4-amine |
89284-28-6 | 98% | 250mg |
725.40 | 2021-05-17 | |
| Matrix Scientific | 073853-250mg |
4-Amino-3-chloro-5-nitropyridine, 95+% |
89284-28-6 | 95+% | 250mg |
$601.00 | 2023-09-08 | |
| Matrix Scientific | 073853-1g |
4-Amino-3-chloro-5-nitropyridine, 95+% |
89284-28-6 | 95+% | 1g |
$1298.00 | 2023-09-08 | |
| Matrix Scientific | 073853-5g |
4-Amino-3-chloro-5-nitropyridine, 95+% |
89284-28-6 | 95+% | 5g |
$3482.00 | 2023-09-08 | |
| Fluorochem | 077601-250mg |
4-Amino-3-chloro-5-nitropyridine |
89284-28-6 | 95% | 250mg |
£34.00 | 2022-03-01 |
3-chloro-5-nitro-pyridin-4-amine Suppliers
3-chloro-5-nitro-pyridin-4-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-chloro-5-nitro-pyridin-4-amine
Professional Introduction to 3-chloro-5-nitro-pyridin-4-amine (CAS No. 89284-28-6)
3-chloro-5-nitro-pyridin-4-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 89284-28-6, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both chloro and nitro functional groups on the pyridine ring endows it with a high degree of reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure, featuring a pyridine core substituted at the 3rd and 5th positions with a chloro group and a nitro group, respectively, and an amine group at the 4th position, contributes to its versatility in chemical transformations. These substituents not only influence its electronic properties but also enhance its solubility and reactivity in various organic reactions. Such characteristics make 3-chloro-5-nitro-pyridin-4-amine a crucial building block for the synthesis of more complex pharmaceutical agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The nitro group, in particular, is known for its ability to participate in nucleophilic substitution reactions, which can be exploited to introduce additional functional groups or to modify existing ones. This reactivity has been leveraged in the development of novel therapeutic agents targeting various diseases, including infectious diseases and cancer.
One of the most compelling aspects of 3-chloro-5-nitro-pyridin-4-amine is its role in the synthesis of antiviral and anticancer compounds. Researchers have utilized this compound as a precursor in the development of molecules that exhibit inhibitory effects on viral enzymes and cancer cell proliferation pathways. For instance, studies have demonstrated that derivatives of this compound can interfere with key metabolic pathways in cancer cells, leading to their selective inhibition and apoptosis.
The amine group at the 4th position of the pyridine ring provides another avenue for functionalization. This group can be readily modified through various chemical reactions, such as acylation or alkylation, to introduce additional pharmacophores or to enhance binding affinity to biological targets. Such modifications have been instrumental in optimizing drug candidates for better efficacy and reduced toxicity.
The synthesis of 3-chloro-5-nitro-pyridin-4-amine itself is an intriguing process that showcases the principles of organic synthesis. The compound can be prepared through a multi-step reaction sequence involving nitration followed by chlorination of appropriately substituted pyridine precursors. These synthetic routes highlight the importance of understanding reaction mechanisms and optimizing conditions to achieve high yields and purity.
In addition to its pharmaceutical applications, 3-chloro-5-nitro-pyridin-4-amine has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers. Furthermore, its reactivity allows for the development of novel pesticides and herbicides that target specific biological pathways in plants and pests.
The ongoing research into 3-chloro-5-nitro-pyridin-4-amine underscores its significance as a versatile intermediate in chemical synthesis. As new methodologies are developed and discovered, the potential applications of this compound are likely to expand further. The integration of computational chemistry techniques into drug discovery processes has also enhanced our ability to predict and design new derivatives with improved pharmacological properties.
In conclusion, 3-chloro-5-nitro-pyridin-4-amine (CAS No. 89284-28-6) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers developing new therapeutic agents. As our understanding of biological systems continues to evolve, so too will the applications of this remarkable compound.
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